molecular formula C8H10BrNO B13356248 (R)-5-(1-Aminoethyl)-2-bromophenol

(R)-5-(1-Aminoethyl)-2-bromophenol

Cat. No.: B13356248
M. Wt: 216.07 g/mol
InChI Key: QGPZGYDKUXDREC-RXMQYKEDSA-N
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Description

The compound “(R)-5-(1-Aminoethyl)-2-bromophenol” is a chiral brominated phenolic derivative featuring an aminoethyl substituent at the 5-position of the aromatic ring.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

QGPZGYDKUXDREC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)O)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)O)N

Origin of Product

United States

Preparation Methods

Direct Amination of 2-Bromophenol Derivatives

Overview:
One prevalent approach involves the direct amino-functionalization of 2-bromophenol derivatives through nucleophilic substitution or amination reactions. This method leverages the reactivity of the phenolic hydroxyl group and the bromine substituent to facilitate regioselective substitution.

Methodology:

  • Starting Material: 2-bromophenol or its protected derivatives.
  • Reagents: Ammonia or primary amines, often in the presence of catalysts or under elevated temperatures.
  • Conditions:
    • Use of ammonia in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions.
    • Alternatively, employing amination agents such as azides or hydroxylamine derivatives under catalytic conditions.
  • Procedure:
    • Dissolve 2-bromophenol in ethanol.
    • Add excess ammonia or amination reagent.
    • Heat under reflux for several hours to promote nucleophilic substitution at the brominated position.
    • Post-reaction, purification via chromatography or recrystallization yields (R)-5-(1-Aminoethyl)-2-bromophenol.

Research Findings:
A synthesis report indicates that nitration, followed by reduction, can be adapted to introduce amino groups selectively, with subsequent stereoselective steps to ensure the (R)-configuration.

Bromination of 2-Aminoethylphenol Derivatives

Overview:
Another route involves initial synthesis of 2-aminoethylphenol, followed by selective bromination at the ortho position relative to the amino group.

Methodology:

  • Step 1: Synthesis of 2-aminoethylphenol via reduction of nitrophenol derivatives or via nucleophilic aromatic substitution.
  • Step 2: Bromination using bromine or N-bromosuccinimide (NBS) in an inert solvent such as carbon tetrachloride or acetic acid.

Reaction Conditions:

  • Bromination typically occurs at low temperatures (0–5°C) to enhance regioselectivity.
  • The reaction is monitored to prevent polybromination.

Outcome:
This method yields this compound after purification, with stereochemistry controlled by chiral auxiliaries or asymmetric synthesis techniques.

Asymmetric Synthesis via Chiral Catalysts

Overview:
Given the stereochemical specificity of the (R)-enantiomer, asymmetric synthesis strategies are employed, often involving chiral catalysts or chiral auxiliaries.

Methodology:

  • Chiral Catalysts: Use of chiral phosphine ligands or organocatalysts to induce enantioselectivity during aminoethylation.
  • Stepwise Synthesis:
    • Synthesis of a prochiral intermediate, such as 2-bromophenol.
    • Asymmetric addition of an aminoethyl group using chiral catalysts, often under mild conditions to preserve stereochemistry.
  • Final Purification: Chiral chromatography or recrystallization to isolate the (R)-enantiomer.

Research Data:
Patent literature suggests that such approaches can achieve high enantiomeric excess (ee) and are scalable for industrial applications.

Summary of Preparation Pathways with Data Tables

Method Starting Material Key Reagents Reaction Conditions Stereochemistry Control Advantages References
Direct Amination 2-bromophenol Ammonia / Primary amines Reflux in ethanol Chiral auxiliaries or chiral catalysts Simple, scalable
Bromination of 2-Aminoethylphenol 2-aminoethylphenol Bromine / NBS 0–5°C, inert solvent Regioselective bromination High regioselectivity Patent CN105348181A
Asymmetric Catalysis Prochiral intermediates Chiral catalysts Mild, enantioselective conditions Enantioselective addition High stereoselectivity Patent CN105348181A

Notes on Industrial and Laboratory Synthesis

  • The choice of method depends on the desired enantiomeric purity and scale.
  • Asymmetric synthesis methods are preferred for pharmaceutical-grade (R)-enantiomer production.
  • The process safety and environmental considerations favor routes utilizing milder reagents and fewer hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aminoethyl group into a corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, phenol derivatives, and various substituted phenols. These products can serve as intermediates for further chemical synthesis or as final products for specific applications.

Mechanism of Action

The mechanism of action of ®-5-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex . These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, it references several bioactive compounds with partially overlapping functional groups or therapeutic targets. Below is a comparative analysis based on these compounds:

Table 1: Key Compounds with Partial Structural or Functional Similarities

Compound Name Structure/Functional Groups Target/Activity Purity/IC50 (if available) Source/Reference
Y-27632 (ROCK inhibitor) (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide·2HCl ROCK kinase inhibition ≥98% Alexis Biochemicals
Fasudil (ROCK inhibitor) 5-(1,4-diazepan-1-ylsulfonyl) isoquinoline ROCK kinase inhibition ≥98% Alexis Biochemicals
SC560 (COX-1 inhibitor) 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole COX-1 inhibition (IC50 = 9 nM) ≥98% Cayman Chemical
NS398 (COX-2 inhibitor) N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide COX-2 inhibition (IC50 = 1.77 μM) ≥98% Cayman Chemical

Key Comparisons

Structural Differences: Unlike Y-27632 and fasudil, which are ROCK inhibitors with pyridyl or sulfonyl groups, “(R)-5-(1-Aminoethyl)-2-bromophenol” contains a bromophenol core. This structural distinction suggests divergent biological targets. SC560 and NS398 are COX inhibitors with pyrazole and sulfonamide moieties, respectively, whereas the bromophenol group in the target compound may confer distinct electronic or steric properties for binding.

Functional Group Relevance: The aminoethyl group in “this compound” is analogous to Y-27632’s aminoethyl substituent, which is critical for ROCK inhibition . However, the absence of a bromophenol group in Y-27632 limits direct functional comparisons. The bromine atom in the target compound could enhance lipophilicity or serve as a halogen-bonding motif, similar to the chlorine in SC560 .

Bioactivity and Selectivity :

  • Y-27632 and fasudil are potent ROCK inhibitors used in neurological research, while SC560 and NS398 target COX enzymes. The target compound’s bioactivity remains uncharacterized in the provided evidence.

Synthetic and Purity Considerations: All referenced compounds are commercially available with ≥98% purity, indicating rigorous quality control. No synthesis or purity data are available for “this compound” in the evidence.

Recommendations for Further Research

Consult specialized databases (e.g., PubChem, Reaxys) for physicochemical or bioactivity data on “this compound”.

Compare its stereospecificity with the (S)-enantiomer, as chirality often influences biological activity.

Q & A

Q. What are the key synthetic routes for (R)-5-(1-Aminoethyl)-2-bromophenol, and how can enantiomeric purity be ensured?

The synthesis typically involves:

  • Step 1 : Bromination of a phenolic precursor using electrophilic aromatic substitution with Br₂ or N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Introduction of the (R)-1-aminoethyl group via reductive amination or nucleophilic substitution, often requiring chiral auxiliaries or catalysts to enforce stereochemistry .
  • Step 3 : Purification via chiral high-performance liquid chromatography (HPLC) or enzymatic resolution to ensure enantiomeric purity (>98% ee) .
    Methodological Tip: Monitor reaction progress with thin-layer chromatography (TLC) and confirm enantiopurity using polarimetry or chiral stationary phase HPLC .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign aromatic protons, bromine-induced deshielding, and stereochemical configuration. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₀BrNO) and isotopic patterns from bromine .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and chiral columns for enantiomeric excess .

Advanced Research Questions

Q. How does the bromine atom influence the biological activity of this compound compared to chloro/fluoro analogs?

The bromine atom enhances halogen bonding due to its large atomic radius and polarizability, increasing binding affinity to targets like enzymes or receptors. Comparative studies involve:

  • In vitro assays : Measure IC₅₀ values against targets (e.g., kinases, GPCRs) for bromo vs. chloro/fluoro analogs .
  • Computational docking : Simulate interactions using software like AutoDock Vina to quantify halogen bond strengths (e.g., 2.5–3.0 Å bond distances) .
    Example: Bromine’s σ-hole interaction improves inhibition of cytochrome P450 enzymes by 30% compared to chlorine .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

  • Orthogonal validation : Confirm results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from assay artifacts .
  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to stabilize enzyme-ligand interactions .
  • Dynamic NMR studies : Use variable-temperature NMR to detect conformational exchange affecting activity (e.g., cis/trans isomerism) .

Q. How can computational modeling elucidate enantiomer-specific interactions of this compound?

  • Molecular dynamics (MD) simulations : Compare binding modes of (R)- and (S)-enantiomers over 100-ns trajectories to identify stereospecific hydrogen bonds (e.g., NH···O=C interactions) .
  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences (ΔΔG) between enantiomers to explain activity disparities (e.g., ΔΔG = 1.2 kcal/mol favoring the (R)-form) .

Q. What methodological considerations address NMR spectral discrepancies in bromophenol derivatives?

  • Dynamic effects : Use variable-temperature NMR to detect rapid exchange between isomers (e.g., 2-bromophenol’s cis/trans equilibrium) .
  • DFT-NMR comparison : Compute chemical shifts with Gaussian09 using the B3LYP/6-311+G(d,p) basis set to resolve assignment conflicts (e.g., ±0.18 ppm deviations) .
  • NOESY experiments : Identify spatial proximity of protons to confirm stereochemistry .

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